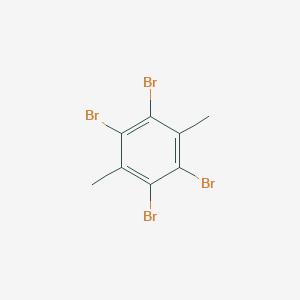

2,3,5,6-Tetrabromo-p-xylene

描述

Background and Significance as a Brominated Aromatic Compound

2,3,5,6-Tetrabromo-p-xylene is a brominated aromatic compound with the chemical formula C₈H₆Br₄. Its structure consists of a p-xylene (B151628) (1,4-dimethylbenzene) backbone where the four hydrogen atoms on the benzene (B151609) ring have been substituted with bromine atoms. lookchem.com This high degree of bromination is central to its primary function. As a member of the brominated aromatic hydrocarbon class, it is a solid at room temperature with a melting point between 254-256 °C. lookchem.com The significance of this compound in academic research stems from its use as an additive flame retardant and its subsequent environmental presence. lookchem.comnih.gov It is also used in chemical synthesis; for instance, it is a starting material in the preparation of other compounds where the methyl groups are further brominated. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23488-38-2 |

| Molecular Formula | C₈H₆Br₄ |

| Molecular Weight | 421.75 g/mol |

| Melting Point | 254-256 °C |

| Boiling Point | 303.01°C (estimated) |

| Density | 2.258 g/cm³ (estimated) |

| Appearance | Solid |

Data sourced from multiple references. lookchem.com

Role as a Novel Brominated Flame Retardant (NBFR) in Material Science

In material science, this compound is primarily utilized as a Novel Brominated Flame Retardant (NBFR). taylorandfrancis.com Brominated flame retardants (BFRs) are chemicals added to combustible materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. europa.eu The high bromine content of this compound makes it an effective flame retardant for various materials, including plastics, textiles, and electronic equipment. lookchem.com

The mechanism of flame retardancy involves the release of bromine radicals upon heating during the initial stages of combustion. These radicals interfere with the high-energy free radical chain reactions that propagate the flame in the gas phase, effectively quenching the fire. Furthermore, it can promote the formation of a protective char layer on the surface of the material, which acts as a barrier, limiting the supply of fuel to the flame and shielding the underlying material from heat.

Classification and Context within Emerging Flame Retardants (EFRs)

This compound is classified as a Novel or Emerging Flame Retardant (EFR). taylorandfrancis.comdiva-portal.orgresearchgate.net This classification distinguishes it from "legacy" or "traditional" BFRs, such as the widely studied polybrominated diphenyl ethers (PBDEs). taylorandfrancis.comresearchgate.net The term "emerging" refers to flame retardants that have been introduced into the market more recently, often as replacements for older flame retardants that have been phased out or banned due to environmental and health concerns. researchgate.netresearchgate.net

Consequently, compounds like this compound are subjects of ongoing research to understand their environmental fate, persistence, and potential for bioaccumulation. researchgate.netresearchgate.netnih.gov It has been detected in environmental samples like sediments and suspended particulate matter. nih.gov However, one study of office dust in Stockholm, Sweden, did not detect pTBX, while other emerging and legacy flame retardants were present. nih.gov

Historical Context of Brominated Flame Retardant Research and Regulatory Landscape

The use of BFRs became widespread in the 1970s to meet fire safety standards in a variety of consumer and commercial products, including furniture, electronics, and building materials. researchgate.netrti.orghbm4eu.eu For decades, PBDEs were among the most common BFRs used globally. taylorandfrancis.comresearchgate.net However, mounting scientific evidence in the 1990s and 2000s revealed that many of these legacy BFRs were persistent, bioaccumulative, and toxic, leading to widespread environmental contamination and potential human health risks. taylorandfrancis.comeuropa.eu

This led to a series of regulatory actions and voluntary phase-outs globally. europa.euresearchgate.net For example, the European Union banned the marketing and use of certain PBDE mixtures in the early 2000s. europa.eu This regulatory pressure spurred the chemical industry to develop and commercialize alternative flame retardants, giving rise to the class of NBFRs, which includes this compound. taylorandfrancis.comresearchgate.net The transition from legacy to novel BFRs has been termed "regrettable substitution" by some, as concerns have been raised that some of these newer compounds may share similar hazardous properties with the chemicals they replaced. researchgate.netresearchgate.net This has led to a more cautious regulatory approach, with bodies like the European Chemicals Agency (ECHA) proposing to restrict aromatic brominated flame retardants as a group to minimize their release into the environment. europa.euchemlinked.com.cn

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,2-bis(2,4,6-tribromophenoxy)ethane | BTBPE |

| This compound | pTBX |

| Decabromodiphenyl Ether | DecaBDE |

| Hexabromocyclododecane | HBCD / HBCDD |

| Octabromodiphenyl Ether | OctaBDE |

| Pentabromodiphenyl Ether | PentaBDE |

| Polybrominated Biphenyls | PBBs |

| Polybrominated Diphenyl Ethers | PBDEs |

| Tetrabromobisphenol A | TBBPA |

Structure

3D Structure

属性

IUPAC Name |

1,2,4,5-tetrabromo-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKOKVQKECXYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052697 | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23488-38-2 | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23488-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023488382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrabromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,3,5,6 Tetrabromo P Xylene

Electrophilic Bromination of p-Xylene (B151628) as a Primary Synthetic Route

The principal method for synthesizing 2,3,5,6-tetrabromo-p-xylene involves the direct electrophilic bromination of p-xylene. This reaction is a classic example of electrophilic aromatic substitution, where bromine atoms are sequentially introduced onto the benzene (B151609) ring.

Stoichiometric and Reaction Condition Control for Tetrabromination

Achieving the desired tetrabrominated product necessitates careful control over stoichiometry and reaction conditions to drive the reaction to completion and minimize the formation of under- or over-brominated side products.

Typically, liquid bromine (Br₂) is used as the brominating agent in excess. The reaction is catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), which polarizes the Br₂ molecule, making it a more potent electrophile. puerchem.comprepchem.com The reaction is generally conducted at elevated temperatures, often in the range of 80–120°C, to overcome the kinetic barriers associated with introducing multiple bulky bromine atoms onto the aromatic ring. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are often employed.

A detailed synthetic procedure involves cooling a mixture of bromine and a catalytic amount of aluminum tribromide, followed by the dropwise addition of p-xylene. prepchem.com As the reaction proceeds, the mixture can become viscous due to the formation of the solid product. prepchem.com Dilution with additional bromine and controlled heating can help to manage the reaction mixture's consistency. prepchem.com The reaction is typically allowed to proceed for an extended period, ranging from 4 to 48 hours, to ensure complete tetrabromination. puerchem.com After the reaction, excess bromine is removed, often by distillation, and the crude product is purified by recrystallization from a suitable solvent like methanol (B129727) or benzene to yield crystalline this compound. puerchem.comprepchem.com

| Parameter | Condition |

| Starting Material | p-Xylene |

| Brominating Agent | Liquid bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) or Aluminum bromide (AlBr₃) |

| Temperature | 80–120°C |

| Solvent | Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) |

| Reaction Time | 4–48 hours |

Alternative Bromination Precursor Routes

While direct bromination of p-xylene is the most common method, alternative routes starting from different precursors have been explored, though they are generally less common.

One such alternative is the halogen exchange reaction, starting from a tetrahalogenated p-xylene precursor like 2,3,5,6-tetrachloro-p-xylene. This method involves treating the chlorinated analog with a bromine source, such as hydrobromic acid (HBr) or sodium bromide (NaBr), often in the presence of a phase-transfer catalyst to facilitate the exchange. This reaction typically requires high temperatures (100–150°C) and may be performed in a pressurized reactor to enhance the efficiency of bromine displacement. However, this route is often plagued by challenges in achieving complete and selective substitution, leading to mixtures of brominated and chlorinated products.

Another approach, adapted from polymer chemistry, is the bromine precursor route. This method involves the initial radical bromination of the methyl groups of p-xylene to form 1,4-di(bromomethyl)-2,3,5,6-tetrabromobenzene. This intermediate can then undergo thermal or catalytic debromination to restore the aromaticity of the xylene ring while retaining the bromine atoms at the desired 2,3,5,6-positions.

Investigation of Nucleophilic Substitution Reactions for Derivatization

The bromine atoms on the this compound ring are susceptible to nucleophilic substitution, allowing for the derivatization of the core structure. These reactions typically require forcing conditions due to the deactivating effect of the four electron-withdrawing bromine atoms on the aromatic ring.

Reactivity with Sodium Hydroxide (B78521) (NaOH) and Potassium Hydroxide (KOH)

Treatment of this compound with strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to the substitution of one or more bromine atoms with hydroxyl groups. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures to overcome the activation energy for nucleophilic aromatic substitution. The extent of substitution can be controlled by the reaction conditions, such as the concentration of the hydroxide, temperature, and reaction time.

Reduction Reactions of Bromine Atoms to Hydrogen

The bromine atoms of this compound can be removed through reduction reactions, converting the compound back to p-xylene or partially debrominated intermediates.

Application of Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes. masterorganicchemistry.com In the case of this compound, LiAlH₄ can be used to reduce the carbon-bromine bonds to carbon-hydrogen bonds. This reaction effectively removes the bromine atoms from the aromatic ring. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The stoichiometry of the LiAlH₄ used will determine the extent of debromination.

| Reaction Type | Reagents | Product(s) |

| Nucleophilic Substitution | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Hydroxylated p-xylene derivatives |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | p-Xylene or partially debrominated p-xylenes |

Catalytic Hydrogenation Methods

Catalytic hydrogenation serves as a method for the reduction of aryl bromides. In the context of this compound, this process involves the reduction of the bromine atoms, replacing them with hydrogen atoms. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst. The reaction effectively removes the halogen substituents from the aromatic ring, leading to the formation of p-xylene. The efficiency and outcome of the reaction can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. While specific studies detailing the catalytic hydrogenation of this compound are not prevalent, the general mechanism for aryl halide reduction involves the adsorbing of the halogenated compound onto the catalyst surface, followed by the cleavage of the carbon-bromine bond and subsequent reaction with hydrogen.

Common catalysts for such dehalogenation reactions include palladium, platinum, and nickel-based catalysts. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrodehalogenation of aromatic halides. The process is a key example of a reduction reaction where the bromine atoms are reduced to hydrogen atoms.

Synthesis of Related Brominated Xylene Derivatives for Comparative Studies

The study of this compound often involves comparison with other brominated xylene derivatives to understand structure-property relationships. The synthesis of these related compounds is typically achieved through electrophilic aromatic substitution, specifically bromination, of p-xylene or its less-brominated derivatives. wikipedia.org

The direct bromination of p-xylene with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) initially yields monobromo-p-xylene. Further bromination leads to a mixture of dibrominated isomers, primarily 2,5-dibromo-p-xylene and 2,3-dibromo-p-xylene. google.com Controlling the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, is crucial for achieving the desired degree of bromination and isomeric distribution. For example, studies have investigated the effects of varying the bromine-to-p-xylene ratio and the use of inert diluents to optimize the yield of specific isomers like 2,5-dibromo-p-xylene. google.com

Similarly, the bromination of other xylene isomers, such as ortho-xylene, has been studied to produce specific isomers like 3,4-dimethyl-bromobenzene and 2,3-dimethyl-bromobenzene. google.com These synthetic protocols allow for the generation of a library of brominated xylene derivatives that can be used in comparative analyses.

A visible-light-induced bromination method using an H₂O₂–HBr system has also been reported for substituted p-xylenes, offering a greener alternative to traditional methods. beilstein-journals.org This method was successful in converting p-xylene, 2-chloro-1,4-dimethylbenzene, and 2-bromo-1,4-dimethylbenzene into their corresponding benzyl (B1604629) bromides in high yields. beilstein-journals.org

Table 1: Bromination of Substituted p-Xylenes

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| p-Xylene | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Monobromo-p-xylene, Dibromo-p-xylene isomers | google.com |

| o-Xylene | Bromine (Br₂) | Catalyst, Darkness, Low Temp. | 3,4-dimethyl-bromobenzene, 2,3-dimethyl-bromobenzene | google.com |

This table is interactive. Click on the headers to sort.

Mechanistic Studies of Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide an alternative route to synthesizing brominated aromatic compounds from other halogenated precursors. researchgate.net For instance, 2,3,5,6-tetrachloro-p-xylene can theoretically be converted to this compound via nucleophilic substitution with a bromine source. These reactions are often challenging for aryl halides and may require harsh conditions. Mechanistic studies help in understanding and optimizing these transformations, which can proceed through different pathways, including S_N1 and S_N2 type mechanisms, although these are less common for direct substitution on an aromatic ring.

A study on the halogen exchange of 1,2-dichlorobenzene (B45396) to 1,2-dibromobenzene (B107964) using hydrobromic acid in hydrothermal media suggests complex mechanisms may be at play under high-temperature conditions. scirp.org

Electrophilic Catalyzed S_N1 Reaction Mechanisms

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. uobasrah.edu.iq The first and rate-determining step is the spontaneous dissociation of the substrate to form a carbocation intermediate. ddugu.ac.inmasterorganicchemistry.com The second step is the rapid attack of a nucleophile on this carbocation. uobasrah.edu.iq

For aryl halides, the direct S_N1 mechanism is generally unfavorable due to the high instability of the resulting aryl cation. uomustansiriyah.edu.iq The C-X bond on an sp²-hybridized carbon is stronger than on an sp³-hybridized carbon, making dissociation difficult. libretexts.org However, S_N1 reactions are highly relevant for benzylic halides, which are derivatives of xylene where a halogen is attached to a methyl group. Benzylic carbocations are stabilized by resonance, making them readily accessible intermediates.

In the context of halogen exchange on the aromatic ring itself, an S_N1-like pathway is not the typical mechanism. The reaction would require significant activation, for example through a catalyst that can coordinate to the leaving group and facilitate its departure. The stability of the carbocation intermediate is the most crucial factor for an S_N1 reaction to occur. ddugu.ac.in

Nucleophilic Displacement Reactions (S_N2 Type)

The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ddugu.ac.inlibretexts.org A key feature of the S_N2 mechanism is the "backside attack," where the nucleophile approaches from the side opposite to the leaving group, leading to an inversion of stereochemistry at a chiral center. libretexts.orgmasterorganicchemistry.com

Direct S_N2 reactions on an unactivated aromatic ring, such as replacing a chlorine atom with a bromine atom in tetrachloro-p-xylene, are sterically hindered. The aromatic ring itself blocks the necessary backside approach of the incoming nucleophile. uomustansiriyah.edu.iq Therefore, a classic S_N2 mechanism is considered highly unlikely for direct substitution on the benzene ring of a halogenated p-xylene.

However, S_N2 reactions are very common at the benzylic position of xylene derivatives. For example, xylyl halides (where a halogen is on a methyl group) are about 100 times more reactive than primary alkyl halides in S_N2 reactions. This enhanced reactivity is due to the stabilization of the transition state by the adjacent aromatic ring. The rate of an S_N2 reaction is sensitive to steric hindrance; it is fastest for methyl and primary substrates and does not occur with tertiary substrates. ddugu.ac.inmasterorganicchemistry.com

Table 2: Comparison of S_N1 and S_N2 Reaction Characteristics

| Feature | S_N1 Mechanism | S_N2 Mechanism |

|---|---|---|

| Rate Law | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] |

| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Mixture of retention and inversion | Inversion of configuration |

| Substrate Reactivity | 3° > 2° > 1° > Methyl | Methyl > 1° > 2° >> 3° |

| Leaving Group | Good leaving group required | Good leaving group required |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

This table provides a general comparison of S_N1 and S_N2 reactions.

Polymerization Reactions Involving Halogenated p-Xylenes

Halogenated p-xylenes, particularly those halogenated at the α-position (the methyl groups), are important monomers for the synthesis of poly(p-xylylene)s and related polymers. A common method involves the base-induced 1,6-dehydrohalogenation of α-halo-p-xylenes. scite.airesearchgate.net This reaction generates a highly reactive p-xylylene intermediate which then spontaneously polymerizes. scite.ai

For example, α,α'-dichloro-p-xylene can be polymerized with a base to form poly-α-chloro-p-xylylene. researchgate.netdss.go.th Similarly, ring-substituted α-chloro-p-xylenes yield the corresponding ring-substituted poly-p-xylylenes. The reactivity in this dehydrohalogenation-polymerization sequence is influenced by the number of halogens on the α-positions; a higher degree of halogenation allows for the use of a weaker base. researchgate.net

Another approach is the pyrolysis of substituted di-p-xylylenes (cyclophanes). For instance, the pyrolysis of dichloro-di-p-xylylene followed by polymerization yields poly-2-chloro-p-xylylene. google.com These polymerization methods are crucial for producing specialty polymers with unique thermal and electrical properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Without a determined crystal structure, a definitive analysis of the molecular packing and electrostatic interactions within the crystal lattice of 2,3,5,6-tetrabromo-p-xylene remains speculative. For the related but different isomer, α,α,α′,α′-tetrabromo-p-xylene, studies have shown that molecular packing is primarily driven by electrostatic interactions between adjacent molecules. researchgate.net It is plausible that similar forces, including halogen bonding and van der Waals interactions, play a crucial role in the crystal packing of this compound.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing FTIR, Raman, and Terahertz techniques, probes the quantized vibrational states of a molecule. These methods are essential for identifying functional groups and elucidating structural details.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While a dedicated, comprehensive FTIR spectrum for this compound is not available in the reviewed literature, some information can be inferred. For instance, in the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene), the disappearance of a peak around 1380 cm⁻¹ attributed to the methyl (CH₃) group indicates that the starting material, this compound, possesses this characteristic absorption band. acs.org

Based on the structure of this compound, the following table outlines the expected characteristic FTIR absorption bands.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (in methyl group) | Stretching | 2950-2850 |

| C-H (in methyl group) | Bending | ~1450 and ~1380 |

| C-C (aromatic ring) | Stretching | 1600-1400 |

| C-Br | Stretching | 600-500 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Although studies have been conducted on xylene isomers, specific Raman spectroscopic data for this compound are not present in the surveyed literature. rktech.hu Theoretical studies on similar halogenated p-xylene (B151628) compounds have utilized Raman spectroscopy to understand structural and electronic properties. nih.gov

Terahertz (THz) spectroscopy explores the low-frequency vibrational modes in a molecule, typically in the range of 10-100 cm⁻¹. researchgate.net These vibrations often correspond to large-scale molecular motions and intermolecular interactions within a crystal lattice. There are no available studies in the searched literature that specifically apply THz spectroscopy to this compound. However, research on the isomer α,α,α′,α′-tetrabromo-p-xylene has utilized THz spectroscopy to investigate its low-energy lattice and molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule by observing the magnetic properties of its atomic nuclei.

Due to the high degree of symmetry in the this compound molecule, a relatively simple ¹H NMR spectrum is expected. The two methyl groups are chemically equivalent, and therefore, their six protons should give rise to a single resonance signal.

The deuterated version of the compound, this compound-d6, where the six hydrogen atoms of the methyl groups are replaced by deuterium (B1214612), is utilized as a reference standard in NMR spectroscopy. smolecule.com This is because deuterium provides distinct signals that can be used to lock the NMR signal, providing a stable baseline for the analysis of other compounds. smolecule.com

The following table summarizes the expected NMR signals for this compound.

| Nucleus | Environment | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | -CH₃ | 2.0 - 2.5 | Singlet |

| ¹³C | -CH₃ | 20 - 30 | Not applicable |

| ¹³C | C-Br | 130 - 140 | Not applicable |

| ¹³C | C-CH₃ | 140 - 150 | Not applicable |

Proton (¹H) NMR for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. Due to the molecule's high degree of symmetry (a C2h symmetry axis), the six protons of the two methyl groups are chemically equivalent. Consequently, they are expected to produce a single, sharp resonance peak in the ¹H NMR spectrum. The absence of adjacent protons means this signal will appear as a singlet. Certificates of analysis for commercial standards of this compound and its deuterated analogue confirm that the NMR spectrum is consistent with the expected structure. lgcstandards.comlgcstandards.com The deuterated version, this compound-d6, is specifically used as a reference standard in NMR spectroscopy to provide a stable signal for chemical shift locking.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a crucial technique for the analysis of this compound, particularly in complex environmental matrices. nih.govnih.gov This method separates the compound from other substances based on its volatility and interaction with the GC column, after which the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique fingerprint for identification.

For brominated flame retardants like this compound, GC coupled with electron capture negative chemical ionization (ECNI) mass spectrometry is particularly effective. nih.gov This ionization technique is highly sensitive to electrophilic compounds, such as those containing bromine, and often results in less fragmentation, preserving the molecular ion. Atmospheric pressure chemical ionization (APCI) coupled with GC-MS/MS is another advanced method used for quantifying the compound in food samples, with method limits of quantification reported to be lower than 8 pg/g wet weight. researchgate.net Analytical standards for this compound are often verified for purity using GC, with assays of ≥97.5% being common. sigmaaldrich.com

Table 1: GC/MS Analytical Parameters

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) | nih.gov |

| Ionization Mode | Electron Capture Negative Chemical Ionization (ECNI) is preferred for high sensitivity to brominated compounds. Atmospheric Pressure Chemical Ionization (APCI) is also used. | nih.govresearchgate.net |

| Application | Purity assessment and quantification in environmental samples like sediment, suspended particulate matter, and food. | nih.govresearchgate.net |

| Purity Assay | Analytical standards are typically assayed at ≥97.5% purity by GC. | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is another vital analytical technique for the separation and purity verification of this compound. sielc.com It is particularly useful for analyzing samples that may not be suitable for the high temperatures of GC.

A common approach involves reverse-phase (RP) HPLC. sielc.com In one established method, this compound is analyzed using a mobile phase containing acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive, on a specialized reverse-phase column. sielc.com For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid. sielc.com HPLC analysis on C18 reverse-phase columns has also been documented. acs.org Furthermore, HPLC coupled with atmospheric pressure chemical ionization tandem mass spectrometry (HPLC-APCI-MS/MS) has been developed for the simultaneous determination of this compound and other flame retardants in marine sediments. researchgate.net

Table 2: HPLC Method Details

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column Type | Newcrom R1 or standard C18 columns are used. | sielc.comacs.org |

| Mobile Phase | A typical mobile phase consists of acetonitrile (MeCN) and water, often with an acid additive like phosphoric or formic acid. | sielc.com |

| Detector | UV detector or tandem mass spectrometry (MS/MS) with an APCI source. | acs.orgresearchgate.net |

| Application | Purity analysis and quantification in various matrices, including marine sediments. | sielc.comresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound (C₈H₆Br₄), the theoretical composition can be calculated from its atomic constituents and molecular weight (421.75 g/mol ). sigmaaldrich.com Experimental results from elemental analysis are compared against these theoretical values to confirm the purity and identity of a synthesized batch. The accuracy of elemental analysis is often cited to be within ±2%. lgcstandards.comlgcstandards.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 22.78% |

| Hydrogen | H | 1.43% |

| Bromine | Br | 75.79% |

Energy Dispersive X-ray Analysis (EDXA) for Elemental Composition

Energy Dispersive X-ray Analysis (EDXA), also known as EDS, is a surface-sensitive analytical technique often coupled with Scanning Electron Microscopy (SEM). It is used to determine the elemental composition of a sample. dphen1.com When analyzing this compound, EDXA would be used to confirm the presence of bromine and carbon. The technique bombards the sample with an electron beam, causing the atoms to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for their identification. EDXA can provide semi-quantitative data on the elemental distribution on the surface of the material. This method is particularly useful for characterizing materials where this compound is incorporated as a flame retardant or for analyzing environmental particulates. researchgate.netmdpi.com An EDXA spectrum of the pure compound would show prominent peaks corresponding to the K-shell of carbon and the L- or K-shells of bromine.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Vibrations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in calculating the vibrational frequencies, molecular geometry, and energies of molecules like 2,3,5,6-tetrabromo-p-xylene. rsc.org

Modeling of Lattice and Molecular Motions

Solid-state DFT has been employed to model the low-energy lattice and molecular vibrations of related brominated aromatic compounds. For instance, in studies of α,α,α′,α′-tetrabromo-p-xylene, low-frequency vibrations in the terahertz (THz) region (10-100 cm⁻¹) were measured and successfully reproduced using solid-state DFT. researchgate.net These calculations revealed that the predominant motions in this region are whole molecular translation and molecular scissoring, which are characteristic of molecular crystals. researchgate.net Such modeling is essential for understanding the dynamics within the crystal lattice and how the molecule behaves in a solid state.

Analysis of Electronic Properties: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry, often referred to as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comacs.org

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicates chemical reactivity and kinetic stability. wuxiapptec.com |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. youtube.com It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.gov This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability. youtube.comnih.gov

In halogen-substituted xylenes, NBO analysis can reveal non-bonding interactions between the lone pair electrons of the bromine atoms and the aromatic ring, which can enhance the stability of the molecule. researchgate.net By quantifying the stabilization energies associated with these donor-acceptor interactions, NBO provides a deeper understanding of the intermolecular and intramolecular forces at play. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, this analysis would explore the orientations of the methyl groups relative to the brominated benzene (B151609) ring.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into the dynamic behavior of molecules and their interactions with their environment. acs.org MD simulations of halogenated aromatic compounds, for example, have been used to study their interactions with proteins or their behavior at interfaces like air-water. nih.govresearchgate.net For this compound, MD simulations could be used to understand its transport in biological systems or its interaction with polymer matrices when used as a flame retardant. acs.org

Prediction of Reactivity and Reaction Pathways through Computational Methods

Computational methods are invaluable for predicting the reactivity and potential reaction pathways of chemical compounds. The analysis of frontier orbitals (HOMO-LUMO) is a primary tool for this purpose, as it helps identify the most likely sites for electrophilic and nucleophilic attack. wuxiapptec.com

Theoretical Insights into Flame Retardancy Mechanisms

This compound is utilized as a brominated flame retardant. The theoretical mechanism of action for halogenated flame retardants primarily occurs in the gas phase. alfa-chemistry.compuerchem.com

During combustion, the high temperature causes the C-Br bonds to break, releasing bromine radicals (Br•) into the flame. These bromine radicals are highly effective at interrupting the chain reactions of combustion. They scavenge the high-energy, flame-propagating radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals, replacing them with the much less reactive bromine radical. up.ac.za This process is illustrated by the following reactions:

H• + HBr → H₂ + Br•

•OH + HBr → H₂O + Br•

This "radical trap" mechanism slows down the rate of energy production, effectively extinguishing the flame. up.ac.za Additionally, the release of non-combustible gases like hydrogen bromide (HBr) can dilute the concentration of oxygen and flammable gases near the material's surface, further inhibiting combustion. begoodtex.comnih.gov

Environmental Fate and Ecotoxicological Research

Environmental Occurrence and Distribution

As a novel brominated flame retardant (BFR), pTBX has been detected in various environmental compartments, indicating its release and distribution from consumer and industrial products. uva.nl

Studies have confirmed the presence of 2,3,5,6-tetrabromo-p-xylene in aquatic environments. In the Western Scheldt estuary in the Netherlands, concentrations in sediment and suspended particulate matter were found to range from 0.05 to 0.30 µg/kg dry weight. nih.govresearchgate.net This was the first reported occurrence of this additive flame retardant in the environment. nih.gov Research in a heavily polluted pond at an e-waste recycling site in South China also detected pTBX in all layers of sediment cores, indicating long-term contamination. dntb.gov.uamdpi.com The total environmental burden of pTBX in this pond, with an area of 5000 m², was estimated to be 0.01 kg. mdpi.com

The presence of this compound has been noted in various aquatic systems. chemicalbook.comresearchgate.netresearchgate.netbibliotekanauki.pl It has been identified as a contaminant in the endangered European eel (Anguilla anguilla), highlighting its entry into aquatic food webs. chemicalbook.com While some studies did not detect pTBX in biota samples from certain marine environments, its presence in water has been acknowledged. researchgate.netbibliotekanauki.pldiva-portal.org

Table of pTBX Concentrations in Sediments

| Location | Matrix | Concentration (µg/kg dry weight) |

|---|---|---|

| Western Scheldt estuary, Netherlands | Sediment and Suspended Particulate Matter | 0.05 - 0.30 |

| E-waste recycling site pond, South China | Sediment Cores | Detected (Environmental burden of 0.01 kg for the pond) |

This table is based on data from studies conducted in the respective regions and may not represent current concentrations.

Indoor environments are significant reservoirs for flame retardants due to their use in a wide array of consumer products. While a broad range of halogenated flame retardants have been detected in indoor dust and air, the presence of this compound can be variable. In a study of offices in Stockholm, Sweden, pTBX was the only targeted flame retardant not detected in floor dust. nih.gov In contrast, a study in a BFR production area in China detected pTBX in indoor dust samples. nih.gov This suggests that proximity to production sources can significantly influence its presence in indoor environments. nih.gov

Environmental Transport and Bioaccumulation

The physical and chemical properties of this compound suggest it has the potential for environmental transport and bioaccumulation. uva.nl Its structural similarities to other persistent and bioaccumulative brominated flame retardants raise concerns. The detection of pTBX in remote locations and in aquatic organisms is evidence of its environmental mobility and uptake into biota. chemicalbook.comillinois.edu Although some studies have not found evidence of biomagnification, its persistence is a key factor in its environmental fate. diva-portal.org

Degradation Pathways and Persistence in the Environment

This compound is suspected to be persistent in the environment. uva.nl Studies on the degradation of similar compounds, such as non-brominated p-xylene (B151628), show that microbial degradation is a key process, but the addition of bromine atoms can significantly alter the compound's susceptibility to breakdown. cdc.govethz.ch

The biodegradation of p-xylene involves the oxidation of a methyl group and cleavage of the aromatic ring by various bacteria, such as Pseudomonas and Rhodococcus species. ethz.chnih.govresearchgate.net However, the high level of bromination in this compound is expected to make it more recalcitrant to microbial attack compared to its non-halogenated counterpart. nih.gov Research on the biotransformation of brominated flame retardants indicates that metabolic pathways do exist in various organisms, but the rates and products can vary significantly. diva-portal.org Studies on sediment cores from a contaminated site in China suggested that degradation of pTBX was not significant. mdpi.com Further research is needed to fully elucidate the specific microbial degradation pathways and the environmental factors that influence the persistence of this compound.

Photolytic and Hydrolytic Degradation

The environmental persistence of this compound (pTBX) is significantly influenced by its resistance to degradation. The compound is considered to be environmentally stable, though it can undergo debromination nih.gov. Its fully brominated aromatic structure is resistant to microbial degradation.

Studies on the phototransformation of NBFRs, including pTBX, show that degradation under ultraviolet (UV) irradiation follows first-order kinetics. The rate of this degradation is highly dependent on the specific conditions. Key findings from photolysis research include:

Wavelength Dependence: The degradation rates vary significantly with the light wavelength, with a general trend of 180–400 nm > 334–365 nm > 400–700 nm.

Solvent Effects: The solvent medium also plays a crucial role, with degradation rates observed in the order of acetone (B3395972) > toluene (B28343) > n-hexane.

Mechanism: The primary mechanism of photodegradation is believed to be a nucleophilic reaction involving the bromine atoms on the benzene (B151609) ring.

While photolytic degradation can occur, its efficiency in the environment may be limited by factors such as pTBX's low water solubility oup.com. There is limited specific information available regarding its hydrolytic degradation. However, one study noted an interesting formation pathway where a precursor ozonide undergoes photolytic degradation to form an intermediate, which then rearranges to this compound with a half-life of approximately two hours at 90°C .

Table 1: Factors Influencing Photodegradation of pTBX

| Factor | Influence on Degradation Rate | Citation |

| UV Wavelength | 180–400 nm > 334–365 nm > 400–700 nm | |

| Solvent | Acetone > Toluene > n-Hexane | |

| Water Solubility | Low solubility limits degradation in aqueous environments | oup.com |

Ecotoxicological Impact Assessment

As a replacement for legacy BFRs, the ecotoxicological profile of pTBX is of significant concern, particularly regarding its persistence and potential to disrupt biological systems nih.govcpsc.gov.

Persistent Organic Pollutants (POPs) are compounds that resist degradation and can bioaccumulate, posing risks to human health and the environment chemicalbook.com. This compound is categorized under brominated flame retardants, a subgroup of POPs . Its potential as a POP is supported by several lines of evidence:

Persistence: The compound's chemical structure imparts significant stability and resistance to environmental breakdown nih.gov.

Bioaccumulation and Environmental Presence: pTBX has been detected in various environmental compartments, indicating its ability to persist and spread. To date, this is the first time the compound has been reported in any shark species nih.gov.

Table 2: Environmental Detection of this compound

| Location | Sample Matrix | Concentration | Citation |

| Western Scheldt Estuary, Netherlands | Sediment & Suspended Particulate Matter | 0.05–0.30 µg/kg dry weight | |

| Pearl River Estuary, China | Marine Organisms | Up to 37 ng/g lipid weight | |

| Arctic/Sub-Arctic | Greenland Shark | Concentrations similar to some PBDE congeners | nih.gov |

Concerns have been raised about the potential for brominated flame retardants like pTBX to act as endocrine disruptors . One significant mechanism of endocrine disruption for halogenated compounds is interference with thyroid hormone transport. This often involves competitive binding with the thyroid hormone thyroxine (T4) to the transport protein transthyretin (TTR) oup.comnih.gov.

A key in vitro study investigated the ability of several BFRs to bind to human TTR. The study found that while brominated phenols and tetrabromobisphenol A (TBBPA) were potent competitors, this compound did not show any significant interaction with TTR oup.com. The researchers noted that brominated flame retardants with a methyl (CH₃) group in the para position, such as pTBX, showed no binding affinity in their assay oup.com. It is important to note that data availability for the endocrine-disrupting potential of pTBX is generally low cpsc.gov.

The potential neurotoxicity of alternative BFRs is another area of active research, though these compounds are less studied than their predecessors like PBDEs cpsc.gov. Some in vitro studies on a range of alternative flame retardants have identified neurotoxic potential among some of the tested chemicals ratcatinc.com. However, specific data on this compound is scarce. Data availability assessments indicate that there is a low amount of available data regarding the neurotoxicity of pTBX cpsc.govcpsc.gov.

Comparative Ecotoxicity with Other Brominated Flame Retardants (e.g., PBDEs)

This compound is part of a class of "novel" or "alternative" BFRs developed to replace legacy compounds like PBDEs, which were phased out due to established neurotoxicity and other adverse effects cpsc.gov.

The ecotoxicological profiles of these alternatives are generally less understood than those of PBDEs cpsc.gov. However, comparisons can be drawn based on available data:

Chemical Structure: A key structural difference is that pTBX lacks the ether linkages characteristic of PBDEs. This may influence its metabolic stability .

Persistence and Degradation: The fully brominated aromatic ring of pTBX suggests high resistance to microbial degradation, a feature contributing to its persistence, similar to highly brominated PBDEs .

Environmental Levels: In studies where both have been measured, the environmental concentrations of pTBX are often lower than the most prominent PBDE congeners (like BDE-47) but can be comparable to other, less abundant PBDEs nih.gov. In marine organisms from the Pearl River Estuary, the concentrations of legacy POPs, including PBDEs, were found to be higher than those of alternative flame retardants like pTBX .

Biological Interactions: While certain PBDE metabolites are known to bind to the thyroid hormone transport protein TTR, in vitro studies have shown that pTBX does not exhibit this binding activity oup.com.

Advanced Materials Science and Engineering Applications

Integration as a Flame Retardant Additive in Polymeric Materialsbenchchem.comlookchem.com

2,3,5,6-Tetrabromo-p-xylene is classified as a novel brominated flame retardant (BFR) and is primarily used as an additive flame retardant. This means it is physically blended with polymers rather than being chemically bound to the polymer chain. slu.se Its high bromine content is key to its effectiveness in retarding fire in a range of materials.

Enhancement of Fire Resistance in Polymers and Textilesbenchchem.com

The addition of this compound to materials such as plastics and textiles significantly enhances their fire resistance. lookchem.com Its primary function is to reduce the risk of fire and slow the spread of flames if ignition occurs. lookchem.com This compound is part of a class of alternative BFRs developed to replace older, regulated substances like certain polybrominated diphenyl ethers (PBDEs). taylorandfrancis.comcanada.ca Its application extends to various polymers used in the construction and automotive industries.

Formation of Protective Char Layers during Combustionbenchchem.com

The mechanism of flame retardancy for this compound involves actions in both the gas and solid phases during combustion. Upon heating, it releases bromine radicals that interfere with the free-radical chain reactions of combustion in the gas phase, effectively suppressing the fire. Concurrently, in the solid phase, it promotes the formation of a stable, protective char layer on the surface of the material. This char layer acts as an insulating barrier, cutting off the underlying material from oxygen and heat, which further inhibits the spread of flames. mst.dk

Development of this compound-based Polymers

Beyond its use as an additive, the this compound structure can be chemically incorporated as a building block in the synthesis of new polymers. By functionalizing the core molecule, it can act as a monomer, leading to polymers with inherent flame retardancy built directly into their backbone. An example of this approach is the creation of novel epoxy resins. google.com A patent describes a process where 1,4-bis(p-hydroxybenzyl)-2,3,5,6-tetrabromo-p-xylene can be reacted to form an epoxy resin, demonstrating its utility in creating advanced, fire-resistant polymer systems. google.com This method of integrating the flame-retardant unit into the polymer chain can offer improved performance and stability compared to additive solutions.

Crystal Engineering and Solid-State Applications

The performance of this compound as a flame retardant is intrinsically linked to its solid-state properties. As a crystalline solid with a high melting point of approximately 256 °C, it possesses significant thermal stability, allowing it to be processed with various polymers at elevated temperatures without decomposing. lookchem.comtcichemicals.comtcichemicals.com The study of how molecules like this pack in the solid state is a focus of crystal engineering. While specific crystallographic studies on this compound were not found, research on its isomers, such as α,α,α′,α′-tetrabromo-p-xylene, utilizes techniques like solid-state density functional theory (DFT) to model and understand their structure and behavior. researchgate.net Such studies are crucial for understanding the balance of forces that govern the crystalline arrangement, which in turn influences the physical properties and ultimate performance of the material in applications. researchgate.net

Analytical Method Development and Validation for Environmental Monitoring

Optimization of Extraction Procedures from Environmental Matrices (e.g., Sediments, Suspended Particulate Matter)

A critical first step in the analysis of pTBX from solid environmental samples like sediments and suspended particulate matter (SPM) is the efficient extraction of the target analyte from the matrix.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), has become a widely accepted technique for extracting brominated flame retardants (BFRs), including pTBX, from solid environmental samples. nih.govmdpi.com This method utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing analyte solubility and improving solvent penetration into the sample matrix. nih.gov Compared to traditional methods like Soxhlet extraction, PLE significantly reduces extraction time and solvent consumption while providing comparable or superior recoveries. nih.gov

An optimized PLE procedure for the simultaneous determination of pTBX and other BFRs in sediments and SPM has been developed. vliz.beresearchgate.netnih.gov The method involves extracting freeze-dried and ground samples to ensure homogeneity. researchgate.net The effectiveness of PLE depends on several key parameters that must be optimized to achieve high recovery rates.

Table 1: Optimized Parameters for Pressurized Liquid Extraction (PLE) of 2,3,5,6-Tetrabromo-p-xylene

| Parameter | Optimized Value | Rationale |

|---|---|---|

| Solvent | Toluene (B28343) | Provides good solubility for pTBX and other nonpolar BFRs. mdpi.com |

| Temperature | 100 °C | Enhances extraction kinetics and analyte solubility. mdpi.com |

| Pressure | 1500 psi | Maintains the solvent in a liquid state at elevated temperatures. researchgate.net |

| Static Time | 20 minutes (2 cycles) | Allows sufficient time for the solvent to penetrate the matrix and dissolve the analytes. mdpi.com |

| Flush Volume | 60% | Ensures efficient collection of the extract from the cell. mdpi.com |

This optimized PLE method has demonstrated high recoveries, often exceeding 85%, for pTBX from complex environmental matrices like sediments. nih.govvliz.benih.gov

Following extraction, the raw extract contains not only the target analytes but also a variety of co-extracted matrix components (e.g., lipids, humic substances) that can interfere with subsequent analysis. nilu.no Therefore, a multi-step cleanup procedure is essential to remove these interferences.

A validated approach for pTBX involves a combination of Gel Permeation Chromatography (GPC) and Solid Phase Extraction (SPE). nih.govvliz.beresearchgate.net

Gel Permeation Chromatography (GPC): This technique is primarily used for removing high-molecular-weight interferences such as lipids and polymers. The extract is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller analyte molecules penetrate the pores and elute later, achieving effective separation based on molecular size.

Solid Phase Extraction (SPE): Following GPC, further cleanup is typically performed using SPE cartridges. A common approach involves a sequence of different sorbents to remove remaining interferences. vliz.beresearchgate.net

Oasis™ HLB Cartridges: These cartridges utilize a hydrophilic-lipophilic balanced copolymer to remove a wide range of polar and nonpolar interferences. vliz.beresearchgate.net

Silica (B1680970) Cartridges: Silica gel is effective for separating compounds based on polarity. In the analysis of BFRs, acidified silica may also be used to break down certain matrix components, though the stability of pTBX under such strong acidic conditions must be considered. nih.gov A multi-layer silica column can also be employed for effective cleanup.

This comprehensive three-step cleanup procedure ensures that the final extract is sufficiently clean for sensitive instrumental analysis. nih.govvliz.beresearchgate.net

Gas Chromatography with Electron Capture Negative Chemical Ionization Mass Spectrometry (GC-(ECNI)MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the analysis of pTBX. vliz.be Specifically, the use of Electron Capture Negative Chemical Ionization (ECNI) mode is highly advantageous for halogenated compounds. vliz.benih.gov ECNI is a soft ionization technique that is highly sensitive to electrophilic compounds like brominated molecules, resulting in the formation of abundant molecular ions or other characteristic high-mass ions with minimal fragmentation. nih.gov This leads to excellent sensitivity and selectivity, allowing for detection at very low environmental concentrations. nih.gov

For the analysis of pTBX, the molecular ion [M]⁻ is a key diagnostic ion. The method involves monitoring specific ions to identify and quantify the analyte.

Table 2: GC-(ECNI)MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | J&W DB-5 (15 m x 0.25 mm, 0.25-μm film) | Provides separation of various BFRs based on their boiling points and polarity. nih.gov |

| Injection Mode | Pulsed Pressure | Facilitates the transfer of high-boiling point analytes onto the column. vliz.be |

| Oven Program | 90°C (3 min), ramp 30°C/min to 210°C (20 min), ramp 5°C/min to 320°C (15 min) | Optimized temperature program to separate a wide range of BFRs, including pTBX. vliz.be |

| Ionization Mode | Electron Capture Negative Chemical Ionization (ECNI) | Provides high sensitivity and selectivity for brominated compounds. vliz.benih.gov |

| Monitored Ions (m/z) | m/z 79 and 81 ([Br]⁻), m/z 421.75 ([M]⁻) | Characteristic bromine isotope ions and the molecular ion for pTBX provide high confidence in identification and quantification. vliz.be |

| Ion Source Temperature | 250 °C | Optimal temperature for the ECNI process. vliz.be |

This method has been successfully applied to detect pTBX in sediment and suspended particulate matter from the Western Scheldt estuary at concentrations ranging from 0.05 to 0.30 µg/kg dry weight. vliz.benih.gov

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Compatibility

While GC-MS is the predominant technique, High-Performance Liquid Chromatography (HPLC) offers an alternative analytical approach. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is particularly useful for compounds that may be thermally labile and not well-suited for GC analysis.

The method uses a simple mobile phase of acetonitrile (B52724) and water. sielc.com For coupling with a mass spectrometer, which provides definitive identification, the mobile phase composition must be adjusted. Phosphoric acid, often used as a mobile phase modifier in HPLC, is not volatile and thus incompatible with MS. It can be replaced with a volatile acid, such as formic acid, to ensure compatibility. sielc.comsielc.com

Table 3: HPLC Method Parameters for this compound

| Parameter | Condition | Note |

|---|---|---|

| Column | Reverse Phase (e.g., Newcrom R1) | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water | Standard mobile phase for RP-HPLC. sielc.com |

| MS-Compatible Modifier | Formic Acid | Replaces non-volatile acids like phosphoric acid for LC-MS applications. sielc.com |

This LC-MS approach provides a valuable alternative or confirmatory technique to GC-MS for the analysis of pTBX in environmental samples.

Quality Control and Assurance in Environmental Analysis

Key components of a QA/QC program for pTBX analysis include:

Method Blanks: A method blank (an analyte-free matrix) is processed through the entire analytical procedure in the same manner as the samples. dfo.nowell-labs.com This helps to identify any contamination introduced during the sample preparation and analysis stages.

Field Blanks: A clean sample matrix is taken to the sampling site and exposed to the same conditions as the field samples (except for the actual sample collection). asrs.us This assesses potential contamination during sampling, transport, and storage. dfo.no

Spiked Samples (Matrix Spikes): A known quantity of the analyte (pTBX) is added to an actual environmental sample before extraction. asrs.us The recovery of the spike is measured to assess the efficiency of the extraction and cleanup method and to identify any matrix-related interferences.

Internal Standards: To correct for variations in extraction efficiency and instrumental response, isotopically labeled analogs of the target compounds are often added to each sample before extraction. dfo.no For the analysis of novel BFRs, compounds like ¹³C-labeled decabromodiphenyl ether (¹³C-BDE209) and ¹³C-labeled decabromodiphenyl ethane (B1197151) (¹³C-DBDPE) can be used. nih.govvliz.be

Standard Reference Materials (SRMs): These are materials with a certified concentration of the analyte in a similar matrix. asrs.us Analysis of SRMs is crucial for determining the accuracy of the analytical method.

By implementing these comprehensive QA/QC measures, laboratories can produce high-quality, defensible data on the environmental occurrence of this compound. researchgate.netasrs.us

Structure Activity Relationship Studies and Derivatization

Investigation of Bromine Atom Substitution Effects on Reactivity

The reactivity of the p-xylene (B151628) core is significantly influenced by the substitution of hydrogen atoms with bromine. In 2,3,5,6-Tetrabromo-p-xylene, the four bromine atoms attached to the benzene (B151609) ring create a unique electronic and steric environment that dictates its chemical behavior.

Theoretical studies using Density Functional Theory (DFT) have explored the effects of halogen substitution on p-xylene. nih.gov These studies indicate a trend in chemical reactivity and stability across different halogenated p-xylenes. nih.gov Generally, increasing the size of the halogen atom decreases the negative inductive effect, which in turn affects bond lengths and angles. nih.gov For instance, the bond length trend is C-F < C-Cl < C-Br. nih.gov Halogen substitution tends to increase the bond angles within the benzene ring, although this effect diminishes as the size of the halogen atom increases. nih.gov

The fully brominated aromatic structure of this compound imparts considerable stability. The bromine atoms can undergo nucleophilic substitution reactions, for example, with reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). They can also be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4). The steric hindrance from the four bulky bromine atoms can necessitate longer reaction times for complete conversion in certain reactions.

A comparative analysis of halogenated p-xylenes reveals that this compound is a better electron acceptor (electrophile) compared to its less halogenated or non-halogenated counterparts. nih.gov This characteristic is crucial for understanding its interaction mechanisms and potential chemical transformations.

Synthesis and Characterization of Novel Derivatives

The structure of this compound serves as a scaffold for the synthesis of various derivatives. The reactivity of the bromine atoms on the aromatic ring and the methyl groups provide pathways for chemical modification.

One common synthetic method is the direct bromination of p-xylene. prepchem.com In a typical procedure, p-xylene is added dropwise to a cooled mixture of bromine and a catalyst like aluminum tribromide. prepchem.com The reaction is highly exothermic and results in a viscous mixture as the product precipitates. prepchem.com The crude product is then purified by washing with methanol (B129727) to remove excess bromine and recrystallizing from a solvent like hot benzene to yield crystalline this compound. prepchem.com

From this core compound, further derivatization is possible. For example, radical bromination of the methyl groups can lead to the formation of 1,4-di(bromomethyl)-2,3,5,6-tetrabromobenzene. Another documented derivative is this compound-alpha,alpha'-diol. ontosight.aichemsrc.com

The synthesis of related fluorinated derivatives has also been studied in detail. For instance, 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene is prepared by the bromination of 2,3,5,6-tetrafluoro-p-xylene. acs.org This process involves refluxing the starting material in carbon tetrachloride with bromine, under illumination from tungsten lamps. acs.org The resulting product is then purified by recrystallization from ethanol. acs.org

Characterization of these derivatives involves a suite of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to assess purity and identify compounds. acs.orgsielc.com Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) confirm the presence of specific functional groups, such as the C-Br stretch, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the arrangement of atoms. acs.org For crystalline products, X-ray diffraction is employed to unequivocally confirm the molecular structure. acs.org

Table 1: Synthesis of this compound and a Key Derivative

| Product | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| This compound | p-Xylene | Bromine, Aluminum tribromide | Electrophilic Aromatic Substitution |

| 1,4-Di(bromomethyl)-2,3,5,6-tetrabromobenzene | This compound | N-Bromosuccinimide (NBS), Benzoyl peroxide | Radical Bromination |

| This compound-alpha,alpha'-diol | 1,4-Di(bromomethyl)-2,3,5,6-tetrabromobenzene | Water, base (e.g., NaHCO₃) | Nucleophilic Substitution (Hydrolysis) |

Structure-Ecotoxicity Relationships

This compound is recognized as a chemical flame retardant that can act as an environmental pollutant. chemicalbook.com Its structure, characterized by high bromine content and lipophilicity, influences its environmental fate and toxicity. The compound has been detected in environmental matrices such as sediments and suspended particulate matter.

The ecotoxicity of brominated flame retardants (BFRs) is often linked to the number and position of bromine atoms. Studies comparing various BFRs have shown that toxicity can increase with the degree of bromination. For example, pentabromotoluene, with five bromine atoms, has been noted to have higher toxicity compared to this compound. The fully brominated aromatic structure of this compound contributes to its resistance to microbial degradation, making it a persistent organic pollutant.

Its presence has been documented in various ecosystems, including remote marine environments where it can be transported via plastic debris. diva-portal.org The compound's potential to be absorbed by biological systems from such debris raises concerns about its entry into the food web. diva-portal.org

Interactions with Biological Systems and Molecular Targets

As a member of the brominated flame retardant class, this compound is studied for its interactions with biological systems. BFRs are known for their potential to act as endocrine disruptors and exhibit neurotoxicity. The primary mechanism often involves binding to transport proteins and interfering with hormonal systems. nih.gov

A key molecular target for many organohalogen compounds, including some BFRs and polychlorinated biphenyls (PCBs), is transthyretin (TTR). nih.govoup.com TTR is a transport protein responsible for carrying the thyroid hormone thyroxine (T₄) in the blood. oup.com The competitive binding of xenobiotics to TTR can displace T₄, leading to increased clearance of the hormone and disruption of the thyroid system. nih.govoup.com

In vitro studies have investigated the ability of various BFRs to compete with T₄ for binding to human TTR. oup.com These studies have shown that for some classes of compounds, like brominated phenols, an increased level of bromination leads to stronger binding affinity for TTR. oup.com For instance, 2,4,6-tribromophenol (B41969) and pentabromophenol (B1679275) are potent competitors for TTR binding. oup.com

However, research has demonstrated that this compound does not show any significant interaction with TTR. oup.com This lack of binding is also observed for the related compound 2,3,4,5,6-pentabromotoluene. oup.com The hypothesis for this inactivity is the presence of a methyl group (CH₃) in the para-position of the benzene ring, which seems to prevent effective binding to the TTR protein. oup.com This contrasts with phenolic organohalogens, where the hydroxyl group facilitates binding. oup.com

Table 2: Comparative Binding of Brominated Compounds to Transthyretin (TTR)

| Compound | Key Structural Feature | Binds to TTR? | Relative Potency vs. T₄ |

|---|---|---|---|

| This compound | Para-methyl groups | No | N/A |

| 2,3,4,5,6-Pentabromotoluene | Para-methyl group | No | N/A |

| 2,4,6-Tribromophenol (TBP) | Phenolic hydroxyl group | Yes | 1.2 |

| Pentabromophenol (PBP) | Phenolic hydroxyl group | Yes | 7.1 |

| Tetrabromobisphenol A (TBBPA) | Phenolic hydroxyl groups | Yes | 10.6 |

Data sourced from Meerts et al. (2000). oup.com

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-tribromophenol |

| 2,3,4,5,6-pentabromotoluene |

| Aluminum tribromide |

| Benzene |

| Bromine |

| Carbon tetrachloride |

| Ethanol |

| 1,4-di(bromomethyl)-2,3,5,6-tetrabromobenzene |

| Lithium aluminum hydride |

| Methanol |

| p-Xylene |

| Pentabromophenol |

| Pentabromotoluene |

| Polychlorinated biphenyls (PCBs) |

| Sodium hydroxide |

| This compound-alpha,alpha'-diol |

| Tetrabromobisphenol A (TBBPA) |

| 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene |

| 2,3,5,6-tetrafluoro-p-xylene |

| Thyroxine (T₄) |

Future Directions and Research Gaps

Exploration of Green Chemistry Approaches for Synthesis

The current synthesis of 2,3,5,6-tetrabromo-p-xylene often relies on conventional methods that can be hazardous and environmentally taxing. A significant research gap exists in the development of "green" synthetic routes for this compound. Traditional synthesis involves the use of elemental bromine and a catalyst, which can lead to harsh reaction conditions and the generation of hazardous byproducts. prepchem.com

Future research should prioritize the application of green chemistry principles to the synthesis of this compound. This includes:

Alternative Brominating Agents: Investigating less hazardous and more efficient brominating agents to replace elemental bromine.

Catalyst Development: Designing novel catalysts that can improve reaction selectivity and efficiency, thereby reducing energy consumption and waste.

Safer Solvents: Exploring the use of environmentally benign solvents to replace hazardous ones like carbon tetrachloride. rsc.org

Continuous Flow Synthesis: Developing continuous flow processes that can offer better control over reaction parameters, leading to higher yields and reduced waste streams. mpg.de

A successful example of a green chemistry approach in a related field is the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene), where a bromine precursor route was employed. acs.org Similar innovative strategies need to be explored for this compound.

Comprehensive Assessment of Long-Term Environmental Impact

While some studies have detected this compound in environmental samples like sediment and suspended particulate matter, a comprehensive understanding of its long-term environmental fate and effects is lacking. nih.gov Its persistence and potential for bioaccumulation are significant concerns, as is the case with many BFRs.

Future research efforts should include:

Long-Term Monitoring: Establishing long-term monitoring programs to track the presence and concentration of this compound in various environmental compartments, including air, water, soil, and biota. rsc.orgdfo.no

Degradation Studies: Investigating the biodegradation, photodegradation, and thermal degradation pathways of the compound to understand how it breaks down in the environment. acs.org

Bioaccumulation and Biomagnification: Conducting thorough studies to determine the potential for this compound to accumulate in organisms and move up the food chain.

Toxicity of Transformation Products: Identifying and assessing the toxicity of any degradation or transformation products, as these may also pose environmental risks.

The European Food Safety Authority (EFSA) has included this compound in its call for data on emerging and novel BFRs, highlighting the need for more information on its occurrence in food and feed. europa.eu

Development of Biodegradable Alternatives

The most sustainable long-term solution is to replace persistent BFRs with effective and biodegradable alternatives. numberanalytics.com Research in this area is growing, with a focus on bio-based flame retardants. mdpi.com

Key avenues for future research include:

Bio-based Feedstocks: Exploring the use of renewable resources such as starch, cellulose, lignin, and phytic acid to create new flame-retardant materials. mdpi.commdpi.comnih.gov

Inherently Biodegradable Structures: Designing novel flame-retardant molecules that are inherently susceptible to microbial degradation in the environment.

Performance and Compatibility: Ensuring that these new alternatives meet stringent fire safety standards and are compatible with the polymer matrices in which they are used.

Innovations in this area include the development of starch-based flame retardants that have shown promise in reducing the need for harmful halogenated compounds in polyethylene (B3416737) formulations. mdpi.com

Advanced Spectroscopic Techniques for in situ Studies

To gain a more accurate understanding of the environmental behavior of this compound, the use of advanced spectroscopic techniques for in situ analysis is crucial. nih.gov These methods can provide real-time data on the compound's interactions and transformations within complex environmental matrices.

Future research should leverage techniques such as:

Hyperspectral Imaging (HSI): This technique has shown potential for identifying plastics containing brominated flame retardants, which could be adapted for environmental monitoring. researchgate.net

Compound-Specific Isotope Analysis (CSIA): CSIA can be a powerful tool to trace the sources, transformation pathways, and metabolic fate of brominated organic compounds in the environment. tandfonline.com